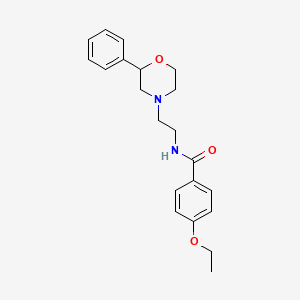

![molecular formula C7H8N2O2S B2805870 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid CAS No. 762178-13-2](/img/structure/B2805870.png)

3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

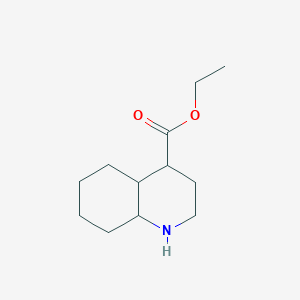

3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound with a molecular weight of 184.22 . It contains a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, derivatives of 5,6-dihydroimidazo[2,1-b]thiazole-3(2H)-one have been synthesized through reactions of imidazoline-2-thiol with acetylenedicarboxylic acid and its dimethyl ester .Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid and its derivatives have been extensively studied in the field of synthetic chemistry. Research includes the synthesis of imidazo[2,1-b]thiazole and its various derivatives, which are obtained through reactions involving 2-mercapto derivatives of imidazole and imidazoline with α-halogenoaldehydes or their acetals. These processes have been explored for their potential in creating new chemical entities with diverse properties (Mazur & Kochergin, 1970).

Potential in Antitumor Agents

Several studies have investigated the potential of imidazo[2,1‐b]thiazole derivatives as antitumor agents. For instance, allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids have been synthesized to explore their antitumor activities. However, under certain conditions, these compounds did not exhibit significant antitumor activity, highlighting the complex nature of drug discovery in cancer treatment (Andreani et al., 1983).

Applications in Medicinal Chemistry

Medicinal chemistry research has explored the synthesis of imidazo[2,1-b]thiazole derivatives for various therapeutic purposes. For instance, the synthesis and evaluation of their cytotoxicities against different cell lines have been an area of interest. This includes studying the effects of these compounds on both cancerous and noncancerous cells, providing valuable insights into their potential therapeutic uses (Meriç et al., 2008).

Antimicrobial and Antioxidant Activities

The exploration of antimicrobial and antioxidant activities of imidazo[2,1-b]thiazole derivatives is another key area of research. Studies have synthesized various compounds containing the imidazo[2,1-b]thiazole moiety and assessed their antibacterial, antifungal, and antituberculosis activities. Some of these compounds have exhibited promising results in preliminary screenings, suggesting their potential as new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Cardiotonic Activity

Research into the cardiotonic activity of imidazo[2,1-b]thiazoles has also been conducted. These studies focus on synthesizing compounds that demonstrate significant cardiotonic activity, which can be influential in developing new treatments for heart-related conditions (Andreani et al., 1996).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of essential biochemical processes

Biochemical Pathways

Based on the antimycobacterial properties of similar compounds , it can be inferred that this compound may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been shown to exhibit antimycobacterial properties , suggesting that this compound may lead to the inhibition of Mycobacterium tuberculosis growth.

Propiedades

IUPAC Name |

3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYPBYSAOSPLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NCCN12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

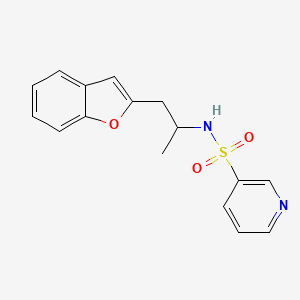

![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)

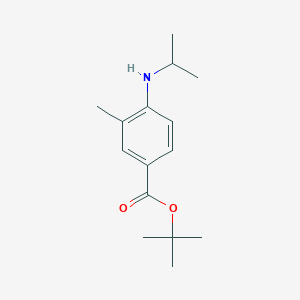

![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)

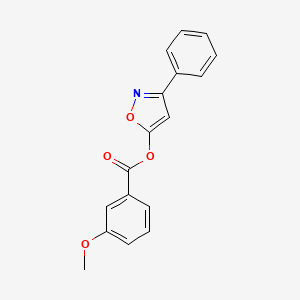

![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)

![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)

![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)